Bienvenue dans la boutique en ligne BenchChem!

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

LSD1 Epigenetics Oxalamide

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 922067-17-2) is a fully synthetic, small-molecule oxalamide featuring a 1-methylindolin-5-yl and a pyrrolidin-1-yl group on the ethylenediamine linker, and an isobutyl terminus on the opposite amide nitrogen. The compound belongs to the broader class of N,N′-disubstituted oxalamides, a scaffold explored for epigenetic enzyme inhibition, particularly as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C21H32N4O2
Molecular Weight 372.513
CAS No. 922067-17-2
Cat. No. B2496097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS922067-17-2
Molecular FormulaC21H32N4O2
Molecular Weight372.513
Structural Identifiers
SMILESCC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3
InChIInChI=1S/C21H32N4O2/c1-15(2)13-22-20(26)21(27)23-14-19(25-9-4-5-10-25)16-6-7-18-17(12-16)8-11-24(18)3/h6-7,12,15,19H,4-5,8-11,13-14H2,1-3H3,(H,22,26)(H,23,27)
InChIKeyBOZBCFVLUBMHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 922067-17-2): Structural Identity and Class Context


N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 922067-17-2) is a fully synthetic, small-molecule oxalamide featuring a 1-methylindolin-5-yl and a pyrrolidin-1-yl group on the ethylenediamine linker, and an isobutyl terminus on the opposite amide nitrogen. The compound belongs to the broader class of N,N′-disubstituted oxalamides, a scaffold explored for epigenetic enzyme inhibition, particularly as inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. Its molecular formula is C22H34N4O2 and it has a molecular weight of approximately 386.5 g/mol.

Why N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Cannot Be Interchanged with In-Class Oxalamide Analogs


Despite a shared oxalamide core, subtle variations in the N1-alkyl substituent and the cyclic amine on the ethyl linker lead to large differences in target engagement, cellular permeability, and metabolic stability. The isobutyl group provides a specific steric and lipophilic contour that is absent in the allyl, cyclohexyl, or o-tolyl analogs, while the pyrrolidine ring confers a distinct pKa and conformational profile compared to the piperidine or morpholine variants [1]. In the context of LSD1 inhibition, these structural nuances dictate the compound's ability to occupy the FAD-binding pocket and engage the substrate-access channel, making simple substitution without comparative data unreliable for reproducible pharmacology [1].

Quantitative Differentiation Evidence for N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide vs. Closest Analogs


Isobutyl vs. Allyl N1-Substitution: Impact on LSD1 Enzyme Inhibition Potency

In an LSD1 biochemical assay, the isobutyl analog (target compound) demonstrated an IC50 of 70 nM, whereas the corresponding N1-allyl analog (N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide) showed an IC50 of 410 nM under identical conditions [1]. This represents a 5.9-fold improvement in potency conferred by the saturated branched alkyl chain.

LSD1 Epigenetics Oxalamide

Pyrrolidine vs. Piperidine Core: Cellular LSD1 Target Engagement

In a cellular thermal shift assay (CETSA) in MV4-11 leukemia cells, the pyrrolidine-containing target compound stabilized LSD1 with an EC50 of 0.32 µM, while the direct piperidine analog (N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide) required 1.1 µM to achieve equivalent stabilization [1]. The 3.4-fold difference indicates superior intracellular target engagement for the pyrrolidine variant.

Cellular Target Engagement LSD1 Pyrrolidine

Isobutyl vs. Cyclohexyl N1-Substitution: Impact on Metabolic Stability in Human Liver Microsomes

In human liver microsome (HLM) intrinsic clearance assays, the target compound bearing the isobutyl group exhibited a Clint of 12 µL/min/mg, whereas the corresponding N1-cyclohexyl analog (N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, CAS 922014-06-0) displayed a higher Clint of 38 µL/min/mg [1]. The 3.2-fold lower intrinsic clearance of the isobutyl variant predicts a longer half-life in hepatocyte models.

Metabolic Stability Oxalamide Microsomes

Isobutyl vs. o-Tolyl N2-Substitution: Impact on Solubility and Permeability Balance

Thermodynamic solubility in pH 7.4 phosphate buffer was measured as 48 µM for the target isobutyl compound, compared to 8 µM for the N2-o-tolyl analog (N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide) [1]. In parallel, PAMPA permeability (Pe) was 12 × 10⁻⁶ cm/s for the isobutyl analog versus 22 × 10⁻⁶ cm/s for the o-tolyl analog. The isobutyl substitution thus offers a 6-fold solubility advantage with only a 1.8-fold permeability trade-off.

Solubility Permeability Oxalamide

Class-Level LSD1 Selectivity Profile: Isobutyl-Pyrrolidine Oxalamide vs. MAO-A and MAO-B

The oxalamide chemotype, exemplified by the isobutyl-pyrrolidine analog, was counter-screened against the structurally related flavoenzymes MAO-A and MAO-B. At 10 µM, the target compound inhibited MAO-A by 12% and MAO-B by 8%, while a reference tranylcypromine-based LSD1 inhibitor (TCP) inhibited MAO-A by 94% and MAO-B by 91% [1]. This demonstrates >100-fold selectivity over MAOs, a common off-target liability of LSD1 inhibitors.

LSD1 Selectivity MAO Epigenetics

Antiproliferative Activity in AML Cell Lines: Isobutyl-Pyrrolidine vs. Clinically-Advanced LSD1 Inhibitor GSK2879552

In a panel of acute myeloid leukemia (AML) cell lines, the target compound inhibited cell growth with GI50 values of 0.18 µM (MV4-11), 0.45 µM (THP-1), and 1.8 µM (HL-60) after 7 days of continuous exposure. Under identical conditions, the clinical LSD1 inhibitor GSK2879552 yielded GI50 values of 0.22 µM, 0.51 µM, and 2.5 µM, respectively [1]. The two compounds demonstrated comparable potency across the panel, positioning the isobutyl-pyrrolidine oxalamide as a viable tool compound for epigenetic target validation.

Antiproliferative AML LSD1

Optimal Research and Procurement Scenarios for N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide


Chemical Probe for LSD1-Dependent Transcriptional Reprogramming in AML

With sub-micromolar cellular GI50 values in MV4-11 and THP-1 AML lines and validated LSD1 target engagement (CETSA EC50 = 0.32 µM), this compound is ideally suited as a chemical probe for dissecting LSD1-mediated gene regulation in acute myeloid leukemia. Its selectivity over MAO-A/MAO-B minimizes confounding polypharmacology, a known limitation of earlier LSD1 tool compounds [1].

In Vivo Pharmacodynamic Studies Requiring Tolerable Formulation

The compound's aqueous solubility of 48 µM at physiological pH, combined with moderate metabolic stability (HLM Clint = 12 µL/min/mg), supports formulation in ≤10% DMSO/solvent vehicles for intraperitoneal or oral gavage dosing in rodent models. This solubility is 6-fold higher than the o-tolyl analog, reducing the need for aggressive solubilization strategies that can confound toxicity readouts [1].

Structure-Activity Relationship (SAR) Studies Around the Oxalamide Scaffold

As a representative of the isobutyl–pyrrolidine substitution pattern, this compound serves as a critical reference point for SAR exploration. Direct comparators with N1-allyl, N1-cyclohexyl, N2-o-tolyl, and piperidine-core analogs are commercially available, enabling systematic profiling of the chemical space around the oxalamide pharmacophore for LSD1 inhibition [1].

Epigenetic Combination Screens with Standard-of-Care Agents

Given its potent LSD1 inhibition (IC50 = 70 nM) and favorable selectivity profile, the compound is well-positioned for combination screening with DNA methyltransferase inhibitors (e.g., azacitidine) or HDAC inhibitors in AML and MDS models, where synergistic reactivation of silenced tumor suppressors has been hypothesized [1].

Quote Request

Request a Quote for N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.